3,5-dichloro-N-(3-nitrophenyl)benzenecarboxamide
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Overview
Description
Scientific Research Applications
Synthesis of Dichlorobenzamide Derivatives
The compound is used in the synthesis of dichlorobenzamide derivatives . These derivatives are synthesized from reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride, which is prepared from 3,5-dichlorobenzonitrile .
Crystallography Research
The compound is used in crystallography research. The structures of some dichlorobenzamide derivatives, including “3,5-dichloro-N-(3-nitrophenyl)benzamide”, were established by X-ray crystallography .
Biological Activity
Some analogous derivatives of the compound showed their biological activity, such as antitumoral and anticonvulsive activities .
Chemical Industry
Arylamines, which are used in the synthesis of “3,5-dichloro-N-(3-nitrophenyl)benzamide”, are versatile organic chemical materials. Their derivatives exhibit wide applications in the fields of medicines, industry, and biology .
Synthesis of Isothiazole Carboxamides
The compound “3,5-dichlorobenzoyl chloride”, which is used in the synthesis of “3,5-dichloro-N-(3-nitrophenyl)benzamide”, is an important substrate in the syntheses of various benzamide derivatives. For example, it was reported that isothiazole-5-carboxylic acid derivatives were treated with thionyl chloride to give carboxylic chloride, which reacted with a series of arylamines to afford isothiazole carboxamides .
Hydrogen Bond Research
Only two structural derivatives, such as 2,6-dichloro-N-(4-chlorophenyl)benzamide and N-(2,4-dichlorophenyl)-2-nitrobenzamide, have been confirmed by single-crystal X-ray crystallography, showing relatively stable N‒H⋯O hydrogen bonds . This suggests that “3,5-dichloro-N-(3-nitrophenyl)benzamide” could potentially be used in research related to hydrogen bonding.
Mechanism of Action
Target of Action
It is known that benzamide derivatives, to which this compound belongs, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
It is known that benzamide derivatives interact with their targets, leading to various changes . The specific interactions and resulting changes would depend on the specific target and the biochemical context.
Biochemical Pathways
Benzamide derivatives are known to affect a wide range of biological activities . The specific pathways and their downstream effects would depend on the specific target and the biochemical context.
Result of Action
Benzamide derivatives are known to have a wide range of biological activities . The specific effects would depend on the specific target and the biochemical context.
properties
IUPAC Name |
3,5-dichloro-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2O3/c14-9-4-8(5-10(15)6-9)13(18)16-11-2-1-3-12(7-11)17(19)20/h1-7H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQZRVRTAXYJII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dichloro-N-(3-nitrophenyl)benzenecarboxamide |
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